Ondansetron hydrochloride dihydrate
概览
描述
Ondansetron hydrochloride dihydrate is a selective 5-HT3 receptor antagonist . It is used to prevent nausea and vomiting associated with cancer chemotherapy, radiotherapy, and postoperatively . It is marketed as a white to off-white powder that is soluble in water and normal saline .
Synthesis Analysis
The synthesis of Ondansetron involves a continuous condensation step and a continuous Mannich reaction . A batch process is employed for an elimination and Michael addition step . These processes accommodate the physical properties of the reaction mixtures and provide a high productivity of the desired product .Molecular Structure Analysis
The molecular formula of Ondansetron hydrochloride dihydrate is C18H22ClN3O2 . It has an average mass of 347.839 Da and a monoisotopic mass of 347.140045 Da . The crystal structures of Ondansetron salts have been elucidated .Chemical Reactions Analysis
Ondansetron hydrochloride dihydrate transitions to an anhydrate via a hemihydrate as an intermediate by heating . This dehydration behavior was examined during the synthesis of Ondansetron hydrobromide and hydroiodide .Physical And Chemical Properties Analysis
Ondansetron hydrochloride dihydrate is a white to off-white powder that is soluble in water and normal saline . Its dehydration behavior was previously reported to transition to an anhydrate via a hemihydrate as an intermediate by heating .科研应用
Novel Applications of Ondansetron
Ondansetron's role has been explored in a range of conditions due to the wide distribution of 5-HT3 receptors in the body. Preliminary data suggest its utility in treating nausea and vomiting from various causes, including drug overdosage, poisoning, and adverse effects from other therapies. It has also shown potential benefits in gastrointestinal motility disorders, pain management, and central nervous system-related disorders, such as alcohol dependence, opiate withdrawal, vertigo, and treatment-related psychosis in Parkinson's disease. Unlike conventional antiemetics, ondansetron is well tolerated with fewer side effects, making it a promising alternative for conditions with limited treatment options or where current therapies are poorly tolerated (Wilde & Markham, 1996).
Use in Pediatric Gastroenteritis
Ondansetron has been evaluated for its safety and effectiveness in treating children with acute gastroenteritis. Studies suggest that it is safe when used in a single dose and can effectively prevent vomiting, reduce the need for intravenous fluids, and decrease hospital admissions (Manteuffel, 2009).
Cardiac Safety Concerns
Although ondansetron is widely used and generally considered safe, there have been concerns regarding its potential to prolong the QT interval, which can increase the risk of arrhythmias. The FDA has issued warnings for high-dose intravenous use in preventing nausea and vomiting associated with cancer chemotherapy due to this risk. Further research is necessary to clarify the safety of lower doses used in other settings (Doggrell & Hancox, 2013).
Role in Postoperative Nausea and Vomiting (PONV)
Ondansetron's efficacy in preventing and treating PONV has been affirmed by recent studies. It is particularly effective when combined with dexamethasone, suggesting a significant role in both prophylaxis and treatment of PONV. This combination therapy has shown higher effectiveness than ondansetron monotherapy or standard regimens, emphasizing its value in surgical care settings (Markham & Sorkin, 1993).
Safety And Hazards
Ondansetron hydrochloride dihydrate is toxic if swallowed and causes serious eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also causes damage to organs through prolonged or repeated exposure, specifically to the cardiovascular system, liver, and nervous system .
性质
IUPAC Name |
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;dihydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH.2H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLTNZJOUZKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99614-02-5 (Parent) | |
Record name | Ondansetron hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103639049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048857 | |
Record name | Ondansetron hydrochloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ondansetron hydrochloride | |
CAS RN |
103639-04-9, 99614-01-4 | |
Record name | Ondansetron hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103639049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ondansetron hydrochloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ONDANSETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMH84OZK2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。